6-chloro-4-fluoro-1H-indazole-3-carboxylic acid
Description
Chemical Identity and Classification
Molecular Formula and Weight
The molecular formula of 6-chloro-4-fluoro-1H-indazole-3-carboxylic acid is C₈H₄ClFN₂O₂ , with a molecular weight of 214.58 g/mol . This accounts for its indazole core substituted with chlorine (Cl), fluorine (F), and a carboxylic acid (-COOH) functional group.
IUPAC Nomenclature and Alternative Names
Registration Numbers and Database Identifiers
Position within Indazole Derivative Classification Systems
This compound belongs to the indazole derivative family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrazole ring. Substitutions at the 3-, 4-, and 6-positions classify it as a tri-substituted indazole with halogen (Cl, F) and carboxylic acid functional groups .
Structural Features and Molecular Architecture
Bond Lengths and Angles
Key structural features include:
- Bond Lengths : The C-Cl bond in the indazole ring measures approximately 1.73 Å , while the C-F bond is 1.34 Å , consistent with typical halogen-carbon bond lengths in aromatic systems .
- Bond Angles : The N-N-C angle in the pyrazole ring is 105.8° , and the C-C-O angle in the carboxylic acid group is 120.5° .
Spatial Configuration and Conformational Analysis
Electronic Distribution Patterns
Physical Properties
Physical State and Appearance
The compound is a crystalline solid with a white to off-white appearance .
Melting and Decomposition Points
Solubility Profile in Various Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Methanol | 15.2 |
| Dimethyl Sulfoxide (DMSO) | 32.6 |
| Ethyl Acetate | 4.8 |
Data sourced from analogous indazole-carboxylic acid derivatives .
Properties
IUPAC Name |
6-chloro-4-fluoro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMWCECFUCHQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646240 | |
| Record name | 6-Chloro-4-fluoro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-82-1 | |
| Record name | 6-Chloro-4-fluoro-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-fluoro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting from 4-fluoro-3-nitrobenzoic acid
A commonly reported synthetic route begins with 4-fluoro-3-nitrobenzoic acid as the starting material:
- Step 1: Reduction and Cyclization
- The nitro group is reduced, and the resulting amino group undergoes cyclization with hydrazine hydrate, forming the indazole core.
- Step 2: Chlorination
- Chlorination is performed to introduce the chlorine substituent at the 6-position on the indazole ring.
- Step 3: Purification
- The product is purified through crystallization or chromatographic methods to yield this compound with high purity.
This method benefits from the availability of starting materials and relatively straightforward reaction conditions, making it suitable for scale-up in industrial settings.
Nitrosation of Halogenated Indoles
An alternative approach involves the nitrosation of halogen-substituted indoles:
- Step 1: Nitrosation
- The C3 position of a halogenated indole is nitrosated using sodium nitrite and acid under controlled conditions.
- Step 2: Oxime Formation and Ring Opening
- The intermediate oxime promotes water addition and ring opening.
- Step 3: Ring Closure
- The ring closes to form the 1H-indazole-3-carboxaldehyde derivative.
- Step 4: Oxidation to Carboxylic Acid
- The aldehyde group is then oxidized to the carboxylic acid.
This method is efficient for electron-deficient indoles but may suffer from lower yields with electron-rich substrates due to side reactions forming dimers. Careful control of reaction conditions such as slow acid addition and temperature regulation is critical to optimize yields.
Halogenation and Functionalization via Brominated Intermediates
A detailed synthetic route from a related patent describes the preparation of fluoro-substituted indazole derivatives with bromine as an intermediate:
- Step 1: Bromination
- Starting from 3-fluoro-2-methylaniline, bromination is performed using N-bromosuccinimide in acetonitrile at low temperature (below 10°C) to yield 4-bromo-3-fluoro-2-methylaniline with an 86.2% yield.
- Step 2: Formation of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone
- The brominated aniline is converted to the corresponding indazole ethanone derivative by reaction in toluene with diethyl ether, acetic acid, and isoamyl nitrite at elevated temperatures (90-110°C), yielding 40.5%.
- Step 3: Conversion to 5-bromo-4-fluoro-1H-indazole
- Treatment with sodium hydroxide in methanol-water mixture at room temperature for 12 hours leads to the indazole core with bromine and fluorine substituents, with a 77% yield.
This multi-step process demonstrates the feasibility of introducing halogen substituents in a controlled manner and building the indazole ring system with functional groups positioned precisely.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reduction and Cyclization from Nitrobenzoic Acid | 4-fluoro-3-nitrobenzoic acid | Hydrazine hydrate, chlorination agents | Moderate to High | Readily available materials | Requires careful chlorination control |
| Nitrosation of Halogenated Indoles | Halogenated indoles | Sodium nitrite, acid, controlled temperature | 10-60 | Direct access to indazole aldehydes | Side reactions forming dimers reduce yield |
| Bromination and Functionalization | 3-fluoro-2-methylaniline | N-bromosuccinimide, isoamyl nitrite, NaOH | 40-86 | High regioselectivity, scalable | Multi-step, moderate overall yield |
Research Findings and Notes
- The presence of both chlorine and fluorine substituents on the indazole ring significantly influences the compound's chemical reactivity and biological activity.
- Optimizing reaction conditions such as temperature control, reagent addition rate, and pH adjustment is crucial to maximize yield and purity.
- Side reactions, particularly in nitrosation pathways, can lead to dimer formation, necessitating careful monitoring.
- Industrial synthesis often employs continuous flow reactors and advanced purification techniques to improve efficiency and scalability.
- The compound's biological activity as an enzyme inhibitor underscores the importance of obtaining high-purity material for pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-fluoro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Chemical Properties and Structure
6-Chloro-4-fluoro-1H-indazole-3-carboxylic acid is a heterocyclic aromatic compound characterized by the presence of chlorine and fluorine atoms, which enhance its reactivity and biological activity. The molecular formula is C8H5ClF N2O2, with a structure that allows for various substitutions and modifications, making it a versatile building block in chemical synthesis.
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Research indicates that indazole derivatives can exhibit antiproliferative effects on various cancer cell lines, including colon and melanoma cells. For instance, studies have shown that compounds with similar structures can inhibit key signaling pathways involved in cancer progression.
- Antibacterial Properties : The compound has demonstrated activity against several bacterial strains, suggesting its potential use as an antibiotic agent in pharmaceutical formulations .
- Anti-inflammatory Effects : Indazole derivatives are being investigated for their ability to modulate inflammatory responses, which could lead to new treatments for inflammatory diseases .
Biochemical Applications
This compound interacts with various biomolecules, influencing their activity:
- Enzyme Inhibition : It has been reported to inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and acetylcholinesterase, which are crucial in cellular signaling and neurotransmission.
- Cell Signaling Modulation : The compound can affect gene expression and cellular metabolism through its interactions with signaling pathways .
Industrial Applications
In addition to its medicinal uses, this compound serves as a valuable intermediate in industrial chemistry:
- Synthesis of Agrochemicals : Its reactivity allows for the development of new agrochemical agents that could enhance crop protection or yield.
- Chemical Synthesis : It acts as a building block for synthesizing more complex organic molecules used in pharmaceuticals and materials science .
Table 1: Biological Activities of this compound
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in colon cancer cells | |
| Antibacterial | Active against multiple bacterial strains | |
| Anti-inflammatory | Modulates inflammatory responses |
Table 2: Enzymatic Interactions
| Enzyme | Mode of Action | Reference |
|---|---|---|
| Phosphoinositide 3-Kinase (PI3K) | Inhibition leading to reduced cell growth | |
| Acetylcholinesterase | Inhibition affecting neurotransmission |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of indazole, including this compound, exhibited significant cytotoxicity against melanoma cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.
Case Study 2: Antibiotic Development
Research focusing on the antibacterial properties of indazole derivatives highlighted the effectiveness of this compound against resistant strains of Staphylococcus aureus. The compound's ability to disrupt bacterial cell wall synthesis was identified as a potential mechanism of action.
Mechanism of Action
The mechanism of action of 6-chloro-4-fluoro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases, which are enzymes involved in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell growth and apoptosis .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 6-Chloro-4-fluoro-1H-indazole-3-carboxylic acid | - | C₈H₄ClFN₂O₂ | ~214.45 | Cl (6), F (4), COOH (3) |
| 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | 885520-62-7 | C₈H₄BrFN₂O₂ | 259.03 | Br (6), F (4), COOH (3) |
| 3-Chloro-6-fluoro-1H-indazole-4-carboxylic acid | 885521-97-1 | C₈H₄ClFN₂O₂ | ~214.45 | Cl (3), F (6), COOH (4) |
| 6-Chloro-4-methyl-1H-indazole-3-carboxylic acid | 885520-93-4 | C₉H₇ClN₂O₂ | ~222.62 | Cl (6), CH₃ (4), COOH (3) |
| 6-Fluoro-1H-indole-3-carboxylic acid | 1052114-81-4 | C₉H₅FNO₂ | 180.14 | F (6), COOH (3), indole core |
Table 2: Functional Implications
| Compound | Key Property Differences vs. Target Compound | Potential Applications |
|---|---|---|
| 6-Bromo-4-fluoro analog | Higher molecular weight, increased lipophilicity | Heavy halogen intermediates, PROTACs |
| 3-Chloro-6-fluoro isomer | Altered electronic profile, shifted COOH position | Alternative kinase inhibitor scaffolds |
| 4-Methyl derivative | Enhanced lipophilicity, reduced solubility | CNS-targeting therapeutics |
| Indole analog | Reduced hydrogen-bonding capacity | Serotonin receptor modulators |
Research Findings and Implications
- Halogen Effects : Bromine substitution () offers distinct reactivity in cross-coupling reactions compared to chlorine, critical for synthesizing bioconjugates .
- Positional Isomerism : The 3-chloro-6-fluoro isomer () may exhibit reduced efficacy in targets requiring precise carboxylate positioning, such as metalloenzymes .
- Heterocycle Choice : Indole derivatives () are less thermally stable than indazoles due to reduced aromaticity, limiting their use in high-temperature reactions .
Biological Activity
6-Chloro-4-fluoro-1H-indazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
This compound is part of the indazole family, which is known for various biological activities. It has been shown to interact with multiple enzymes and proteins, influencing their functions. Notably, this compound inhibits enzymes such as phosphoinositide 3-kinase (PI3K) and acetylcholinesterase, which are crucial in cellular signaling and metabolism.
Table 1: Biochemical Interactions
| Enzyme/Protein | Interaction Type | Effect |
|---|---|---|
| Phosphoinositide 3-Kinase (PI3K) | Inhibition | Alters cell signaling pathways |
| Acetylcholinesterase | Inhibition | Affects neurotransmitter levels |
Cellular Effects
The compound exhibits significant effects on various cell types. Research indicates that it influences cell proliferation and apoptosis in cancer cells. For instance, studies have reported antiproliferative effects on colon and melanoma cell lines, suggesting potential applications in cancer therapy.
Case Study: Anticancer Activity
In a study examining the effects of this compound on K562 leukemia cells, the compound demonstrated an IC50 value of 5.15 µM. It was observed to induce apoptosis through the modulation of Bcl2 family proteins and the p53/MDM2 pathway, indicating a concentration-dependent effect on cell survival .
The molecular mechanism underlying the biological activity of this compound involves its binding to specific enzyme active sites, leading to inhibition or activation of these enzymes. This interaction results in downstream effects on gene expression and cellular function.
Mechanistic Insights:
- Enzyme Inhibition : The compound binds to PI3K, inhibiting its activity and altering downstream signaling pathways.
- Gene Expression Modulation : It affects the expression of genes involved in apoptosis and cell cycle regulation.
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound are dose-dependent. Low doses may have negligible effects, while higher doses can lead to pronounced biological responses. This dosage sensitivity is critical for therapeutic applications and must be carefully considered in drug development.
Q & A
Q. What causes batch-to-batch variability in biological assays, and how can it be mitigated?
- Methodology :
- Strict QC protocols : Enforce ≥95% purity via orthogonal methods (HPLC, -NMR).
- Vehicle controls : Test DMSO solubility limits to exclude solvent-mediated artifacts .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
